N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyridazine core combined with various aromatic groups, enhancing its solubility and potential interactions with biological targets. Its molecular formula is C21H22N4O, with a molecular weight of approximately 350.43 g/mol.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis . The minimum inhibitory concentrations (MIC) for related compounds have been reported between 0.63 to 1.26 mM, suggesting a strong potential for therapeutic applications against tuberculosis and other pathogens .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Structure Features | MIC (μg/mL) |
---|---|---|
3-Methoxyimidazo[1,2-b]pyridazine | Methoxy group at C3; phenyl substituent | 1 - 4 |
N-benzyl-2,6-dimethylimidazo[1,2-b]pyridazine | Dimethyl substitution; benzyl group | 17.9 |
This compound | Core structure with phenylbutanamide | TBD |
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-b]pyridazine core may bind to active sites of enzymes, inhibiting their activity and modulating cellular pathways involved in signal transduction .
Structure-Activity Relationship (SAR)
SAR studies have shown that modifications to the imidazo[1,2-b]pyridazine scaffold can significantly influence biological activity. For instance, the presence of methoxy groups at specific positions has been linked to enhanced antimicrobial properties. Variations in substituents on the phenyl moiety also affect potency against pathogens .
Table 2: Structure-Activity Relationship Insights
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
C2 | Phenyl | Increased activity against Mtb |
C3 | Methoxy | Enhanced solubility and potency |
C6 | Heteroatom | Varies; sulfur and nitrogen linkages preferred |
Case Studies
A study focusing on a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives found that compounds with specific substitutions exhibited potent activity against Mycobacterium tuberculosis in vitro. The most effective compounds included a phenyl group bearing fluoro substituents at C2 and a methoxy function at C3 .
Another investigation into the central nervous system activities of similar compounds highlighted their potential as therapeutic agents for neurological disorders. The study emphasized the importance of structural modifications in enhancing bioactivity .
Eigenschaften
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-19(16-8-5-4-6-9-16)23(28)24-18-11-7-10-17(14-18)20-15-27-21(25-20)12-13-22(26-27)29-2/h4-15,19H,3H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNJJHZAJNCPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.